Welcome to the BenchChem Online Store!
molecular formula C5H3NO2S3 B8350725 thieno[3,4-d]isothiazole-3(2H)-thione 1,1-dioxide

thieno[3,4-d]isothiazole-3(2H)-thione 1,1-dioxide

Cat. No. B8350725
M. Wt: 205.3 g/mol
InChI Key: OEPDFHUDCRAXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04490527

Procedure details

To a mixture of 5.6 g. (0.03 mole) of thieno[3,4-d]isothiazol-3(2H)-one-1,1-dioxide in 50 ml. of dry pyridine is added 5.6 g. (0.016 mole) of phosphorus pentasulfide portionwise over 3 minutes. The viscous mixture is slowly heated in an oil bath under an atmosphere of nitrogen. The temperature of the oil bath is slowly increased to 80° C. after 30 minutes. The temperature of the oil bath is then kept at 80° C. for 25 minutes, the internal temperature reading 63° C. The solution is cooled to 50° C. and is added dropwise over 5 minutes to 200 ml. of water and cooled in an ice bath. The precipitate which forms is collected and discarded. The filtrate is cooled in ice and acidified with concentrated hydrochloric acid to pH 1. The precipitate which forms is collected to yield 40% of material. In another experiment, a sample is recrystallized from water to obtain an analytical sample, m.p. 196°-8° (dec.).
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.016 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:11])(=[O:10])[C:5]2=[CH:6][S:7][CH:8]=[C:4]2[C:3](=O)[NH:2]1.N1C=CC=CC=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>O>[S:1]1(=[O:11])(=[O:10])[C:5]2=[CH:6][S:7][CH:8]=[C:4]2[C:3](=[S:19])[NH:2]1

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
S1(NC(C=2C1=CSC2)=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.016 mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 5.6 g
TEMPERATURE
Type
TEMPERATURE
Details
The viscous mixture is slowly heated in an oil bath under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
reading 63° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 50° C.
ADDITION
Type
ADDITION
Details
is added dropwise over 5 minutes to 200 ml
CUSTOM
Type
CUSTOM
Details
The precipitate which forms is collected
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled in ice
CUSTOM
Type
CUSTOM
Details
The precipitate which forms is collected

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
S1(NC(C=2C1=CSC2)=S)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.